1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
Overview
Description
The compound “1-(azetidin-3-ylmethyl)-3,5-dimethyl-1H-pyrazole dihydrochloride” is a complex organic molecule that contains an azetidine ring and a pyrazole ring. Azetidine is a four-membered ring with one nitrogen atom and three carbon atoms. Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring and the pyrazole ring in separate steps, followed by a coupling reaction to join the two rings together. The exact synthetic route would depend on the starting materials and the specific reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the azetidine and pyrazole rings, along with the two methyl groups attached to the pyrazole ring. The presence of the dihydrochloride indicates that the compound is a salt, with two chloride ions balancing the charge of the organic cation .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The azetidine ring is known to participate in various reactions, including ring-opening reactions and substitutions. The pyrazole ring can also undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a dihydrochloride salt, it would likely be soluble in water. The presence of the azetidine and pyrazole rings could also influence its properties, such as its boiling point, melting point, and stability .Scientific Research Applications
Synthesis and Biological Activities
- Research on 3,5-dimethyl-1H-pyrazole derivatives, related to the compound , has led to the development of new antibacterial agents. These compounds, synthesized through various methods, have shown promising antibacterial activity against several bacterial species, indicating their potential in the field of antimicrobial drug development (Al-Smaisim, 2012).
Antimicrobial and Anticancer Properties
- Studies on pyrazole derivatives, including structures similar to the compound in focus, have revealed significant antimicrobial and anticancer activities. These compounds, derived from various chemical reactions, have been evaluated in vitro, showing effectiveness in combating microbial infections and exhibiting higher anticancer activity compared to certain reference drugs (Hafez et al., 2016).
Antifungal Applications
- Research into 3,5-dimethyl-1H-pyrazole derivatives has also explored their potential as fungicides. These compounds have been tested against various fungi species, offering insights into their efficacy as antifungal agents and contributing to the understanding of structure-activity relationships in this domain (Giri et al., 1989).
Chemical Synthesis and Characterization
- The compound's derivatives have been extensively studied for their synthesis, structural characterization, and biological evaluation. These studies contribute to the knowledge of chemical properties and potential applications in various fields, including medicinal chemistry and pharmaceutical research (Chopde et al., 2012).
Computational Studies and Drug Design
- Computational methods have been employed to study the properties and potential applications of pyrazole derivatives. These studies include molecular docking analysis and in silico designing to explore the interaction of these compounds with biological targets, aiding in the development of new drugs (Behera.S. et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)-3,5-dimethylpyrazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-7-3-8(2)12(11-7)6-9-4-10-5-9;;/h3,9-10H,4-6H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWKURVUXZAYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CNC2)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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